molecular formula C7H11FN2 B8576389 1-Piperidineacetonitrile, 4-fluoro-

1-Piperidineacetonitrile, 4-fluoro-

Cat. No.: B8576389
M. Wt: 142.17 g/mol
InChI Key: WCFURHVAXRZTHT-UHFFFAOYSA-N
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Description

1-Piperidineacetonitrile, 4-fluoro- is an organic compound that features a piperidine ring substituted with a fluoro group at the 4-position and an acetonitrile group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperidineacetonitrile, 4-fluoro- typically involves the reaction of 4-fluoropiperidine with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the acetonitrile, followed by nucleophilic substitution at the 1-position of the piperidine ring.

Industrial Production Methods

Industrial production methods for 1-Piperidineacetonitrile, 4-fluoro- often involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions

1-Piperidineacetonitrile, 4-fluoro- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, primary amines, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

1-Piperidineacetonitrile, 4-fluoro- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Piperidineacetonitrile, 4-fluoro- involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the acetonitrile group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoropiperidine: Lacks the acetonitrile group, making it less versatile in certain reactions.

    Piperidin-1-yl-acetonitrile: Lacks the fluoro group, which can affect its binding properties and reactivity.

    4-Fluoro-piperidin-1-yl)-propenone: Contains a propenone group instead of an acetonitrile group, leading to different chemical properties and applications.

Uniqueness

1-Piperidineacetonitrile, 4-fluoro- is unique due to the presence of both the fluoro and acetonitrile groups, which confer distinct chemical and biological properties. This combination allows for a wide range of reactions and applications that are not possible with similar compounds.

Properties

Molecular Formula

C7H11FN2

Molecular Weight

142.17 g/mol

IUPAC Name

2-(4-fluoropiperidin-1-yl)acetonitrile

InChI

InChI=1S/C7H11FN2/c8-7-1-4-10(5-2-7)6-3-9/h7H,1-2,4-6H2

InChI Key

WCFURHVAXRZTHT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1F)CC#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Fluoropiperidine HCl (801 mg, 5.74 mmol) was added dropwise to a stirred aqueous solution of glycolonitrile (647 uL of a 52% aqueous solution, 6.31 mmol) at 5° C. Sodium carbonate (912 mg, 8.60 mmol) was added and the solution was stirred at 70° C. for 1.5 h. The solution was cooled, diluted with water (2 mL), washed with Et2O (3×4 ml). The organic fraction was dried and the solvent evaporated to give 2-(4-fluoropiperidin-1-yl)acetonitrile as a colourless oil. The oil was then dissolved in a 7 N solution of ammonia in MeOH (25 mL) and submitted to hydrogenation on the H-Cube using 75 bar of hydrogen pressure at 55 C with a flow rate of 0.8 mL/min and using a Raney nickel catalyst cartridge. After the reaction was complete the solvent was stripped in vacuo to give 2-(4-fluoropiperidin-1-yl)ethanamine as a translucent oil.
Quantity
801 mg
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reactant
Reaction Step One
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reactant
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[Compound]
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aqueous solution
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0 (± 1) mol
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reactant
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912 mg
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reactant
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2 mL
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Synthesis routes and methods II

Procedure details

DAST (4.36 mL, 33 mmol) was added to a solution of (4-hydroxy-piperidin-1-yl)-acetonitrile (4.25 g, 30 mmol) in DCM (80 mL) at −30° C., the mixture was then stirred at rt for overnight. The reaction was cooled to −30° C. and quenched with methanol (10 mL) for 30 mins. The organic layer was then washed with NaHCO3 and dried. The residue was purified on a silica gel column to give 3 g (71%) of (4-fluoro-piperidin-1-yl)-acetonitrile.
Name
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4.36 mL
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reactant
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4.25 g
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reactant
Reaction Step One
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Quantity
80 mL
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solvent
Reaction Step One

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